amino(triethyl)arsanium;chloride

Description

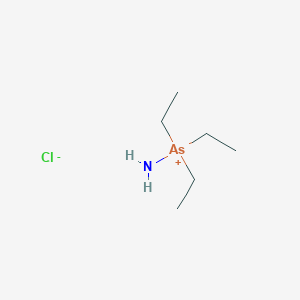

Amino(triethyl)arsanium;chloride is a quaternary arsonium salt with the general formula [(C₂H₅)₃AsNH₃]⁺Cl⁻. It consists of a central arsenic atom bonded to three ethyl groups, an amino group, and a chloride counterion. This compound belongs to the broader class of organoarsenic compounds, which are characterized by covalent or ionic arsenic-carbon bonds. Organoarsenicals are historically significant in agrochemicals and pharmaceuticals but are now heavily regulated due to arsenic’s toxicity .

Properties

CAS No. |

37100-70-2 |

|---|---|

Molecular Formula |

C6H17AsClN |

Molecular Weight |

213.58 g/mol |

IUPAC Name |

amino(triethyl)arsanium;chloride |

InChI |

InChI=1S/C6H17AsN.ClH/c1-4-7(8,5-2)6-3;/h4-6,8H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

DVQCIWPXKMXGNK-UHFFFAOYSA-M |

Canonical SMILES |

CC[As+](CC)(CC)N.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Amino(triethyl)arsanium chloride can be synthesized through several methods. One common approach involves the reaction of triethylarsine with an amine in the presence of a chlorinating agent. For example, triethylarsine can react with ammonia and hydrogen chloride to form amino(triethyl)arsanium chloride. The reaction conditions typically involve moderate temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of amino(triethyl)arsanium chloride may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the toxicity of arsenic compounds.

Chemical Reactions Analysis

Types of Reactions

Amino(triethyl)arsanium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form arsenic oxides or other higher oxidation state arsenic compounds.

Reduction: It can be reduced to form lower oxidation state arsenic compounds.

Substitution: The amino group can be substituted with other nucleophiles, leading to the formation of different organoarsenic compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like halides or alkoxides can be employed under mild conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic trioxide, while substitution reactions can produce a variety of organoarsenic derivatives.

Scientific Research Applications

Amino(triethyl)arsanium chloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-arsenic bonds.

Biology: The compound can be used in studies of arsenic metabolism and toxicity.

Medicine: Research into arsenic-based drugs for cancer treatment often involves compounds like amino(triethyl)arsanium chloride.

Industry: It may be used in the production of semiconductors and other electronic materials due to its unique properties.

Mechanism of Action

The mechanism by which amino(triethyl)arsanium chloride exerts its effects involves interactions with biological molecules. The arsenic atom can form covalent bonds with sulfur-containing amino acids in proteins, disrupting their function. This can lead to cell death, which is why arsenic compounds are studied for their potential use in cancer therapy. The molecular targets include enzymes and other proteins critical for cell survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares amino(triethyl)arsanium;chloride with structurally or functionally related compounds, including arsenic trichloride, tetraethylammonium chloride, and triethyllead chloride.

Key Findings:

Chemical Stability: Unlike covalent arsenic trichloride, this compound’s ionic nature likely enhances its solubility in polar solvents, akin to tetraethylammonium chloride. However, arsenic’s inherent reactivity may limit thermal stability compared to lead or nitrogen analogs .

Toxicity Profile: All arsenic compounds exhibit high toxicity, with AsCl₃ classified under UN 1560 for acute hazards . This compound’s toxicity is presumed comparable to other organoarsenicals, which disrupt cellular metabolism .

Synthetic Relevance: While AsCl₃ is a precursor in synthesizing organoarsenicals , quaternary arsonium salts like this compound may serve as intermediates in niche catalytic or material science applications, though evidence is sparse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.